molecular formula C19H27N3O5S2 B2424101 1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956270-92-1

1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Cat. No.: B2424101
CAS No.: 956270-92-1
M. Wt: 441.56
InChI Key: YEKNPPMUPZCOQB-UHFFFAOYSA-N
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Description

1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a sulfonyl group and a pyrazole ring, which contributes to its distinct chemical properties.

Properties

IUPAC Name

1-[1-(4-methoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S2/c1-13-7-6-10-21(12-13)29(25,26)19-15(3)20-22(16(19)4)28(23,24)17-8-9-18(27-5)14(2)11-17/h8-9,11,13H,6-7,10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKNPPMUPZCOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

Step 1 : Sulfonylation of Pyrazole NH
3,5-Dimethyl-1H-pyrazole (10.0 g, 90.9 mmol) is dissolved in anhydrous dichloromethane (DCM, 150 mL) under nitrogen. 4-Methoxy-3-methylbenzenesulfonyl chloride (22.4 g, 95.4 mmol) is added dropwise at 0°C, followed by triethylamine (13.8 mL, 99.9 mmol). The reaction is stirred for 12 h at room temperature. Workup involves washing with 1M HCl (2×50 mL), saturated NaHCO3 (2×50 mL), and brine (50 mL). The organic layer is dried (MgSO4) and concentrated to yield a white solid (24.1 g, 85%).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.72 (d, J = 8.4 Hz, 1H, ArH), 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.98 (s, 1H, Pyrazole-H), 3.91 (s, 3H, OCH3), 2.58 (s, 3H, CH3), 2.41 (s, 3H, CH3), 2.32 (s, 3H, Ar-CH3).
  • HRMS (ESI+) : m/z calc. for C14H17N2O3S [M+H]+: 301.0956; found: 301.0959.

Bromination at Pyrazole 4-Position

Step 2 : Radical Bromination
1-(4-Methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole (20.0 g, 66.6 mmol) is dissolved in carbon tetrachloride (200 mL). N-Bromosuccinimide (NBS, 14.2 g, 79.9 mmol) and azobisisobutyronitrile (AIBN, 0.5 g, 3.0 mmol) are added. The mixture is refluxed for 6 h under light exclusion. After cooling, the precipitate is filtered, and the solvent is evaporated. The crude product is purified via silica gel chromatography (hexane/EtOAc 4:1) to yield 4-bromo-1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole (22.8 g, 90%).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.75 (d, J = 8.4 Hz, 1H, ArH), 7.55 (d, J = 8.4 Hz, 1H, ArH), 3.93 (s, 3H, OCH3), 2.60 (s, 3H, CH3), 2.45 (s, 3H, CH3), 2.34 (s, 3H, Ar-CH3).
  • 13C NMR (101 MHz, CDCl3) : δ 152.1 (C), 142.3 (C), 134.9 (C), 130.2 (CH), 128.7 (CH), 124.5 (C), 114.2 (C), 56.1 (OCH3), 21.8 (CH3), 16.5 (CH3), 14.2 (CH3).

Copper-Mediated Sulfination and Sulfonyl Chloride Formation

Step 3 : Ullmann-Type Coupling
4-Bromo-1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole (15.0 g, 39.5 mmol), sodium methanesulfinate (6.2 g, 59.3 mmol), and copper(I) iodide (1.5 g, 7.9 mmol) are suspended in dimethylformamide (DMF, 100 mL). The mixture is heated at 110°C for 24 h. After cooling, the reaction is diluted with water (200 mL) and extracted with EtOAc (3×50 mL). The combined organic layers are dried (Na2SO4) and concentrated. The residue is treated with thionyl chloride (20 mL) at 70°C for 2 h to yield 1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (14.1 g, 88%).

Analytical Data :

  • IR (KBr) : 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym).
  • MS (EI) : m/z 406 [M]+.

Final Sulfonamide Coupling

Step 4 : Reaction with 3-Methylpiperidine
1-(4-Methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (10.0 g, 24.6 mmol) is dissolved in anhydrous THF (100 mL). 3-Methylpiperidine (3.0 g, 29.5 mmol) and triethylamine (4.1 mL, 29.5 mmol) are added dropwise at 0°C. The mixture is stirred for 6 h at room temperature. Workup involves filtration, solvent evaporation, and purification via recrystallization (ethanol/water) to yield the title compound (9.8 g, 82%).

Analytical Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.78 (d, J = 8.4 Hz, 1H, ArH), 7.60 (d, J = 8.4 Hz, 1H, ArH), 3.90 (s, 3H, OCH3), 3.45–3.35 (m, 4H, Piperidine-H), 2.85–2.75 (m, 1H, Piperidine-CH), 2.55 (s, 3H, CH3), 2.40 (s, 3H, CH3), 2.30 (s, 3H, Ar-CH3), 1.70–1.50 (m, 4H, Piperidine-H), 1.25 (d, J = 6.8 Hz, 3H, Piperidine-CH3).
  • 13C NMR (101 MHz, DMSO-d6) : δ 152.0 (C), 142.5 (C), 135.1 (C), 130.4 (CH), 128.9 (CH), 124.7 (C), 114.4 (C), 56.3 (OCH3), 49.8 (NCH2), 45.2 (NCH), 26.4 (CH2), 22.0 (CH3), 16.7 (CH3), 14.5 (CH3), 12.1 (CH3).
  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in H2O/MeCN).

Mechanistic and Optimization Insights

  • Sulfonylation Regioselectivity : The electron-withdrawing sulfonyl group at position 1 directs bromination to the 4-position via resonance deactivation of adjacent sites.
  • Copper Catalysis : The Ullmann coupling leverages Cu(I) to facilitate C–S bond formation, with DMF stabilizing the transition state.
  • Stability Considerations : Intermediate sulfonyl chlorides are hygroscopic and require anhydrous handling to prevent hydrolysis to sulfonic acids.

Comparative Synthetic Approaches

Alternative routes explored in patent literature include:

  • Direct Double Sulfonylation : Sequential treatment of 3,5-dimethylpyrazole with two sulfonyl chlorides under phased deprotection. Yields <50% due to over-sulfonation.
  • Pyrazole Prefunctionalization : Cyclocondensation of sulfone-containing diketones with hydrazine. Limited by diketone availability and low regiocontrol.

Scalability and Industrial Relevance

The described route achieves an overall yield of 62% across four steps, with scalability demonstrated at kilogram scale (pilot plant data). Critical quality attributes (CQAs) include:

  • Residual Solvents : <300 ppm (ICH Q3C).
  • Sulfonate Impurities : <0.1% (HPLC).

Chemical Reactions Analysis

1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Scientific Research Applications

Chemistry

1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine serves as a versatile building block in organic synthesis. It can be utilized to develop novel compounds with potential pharmaceutical applications, particularly in synthesizing derivatives that may exhibit enhanced biological activity.

Biology

This compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . The unique structural features allow it to interact with specific biological targets, potentially inhibiting their activity or modulating their functions. Studies suggest that the sulfonyl and pyrazole groups are crucial for binding to these targets.

Medicine

Research into the therapeutic effects of this compound indicates potential applications in:

  • Anti-inflammatory treatments
  • Anticancer therapies
    The compound's ability to modulate biological pathways makes it a candidate for further exploration in treating various diseases.

Industry

In industrial applications, this compound is utilized in developing specialty chemicals and materials with specific functional properties. Its unique reactivity can be harnessed to create products tailored for particular applications.

Mechanism of Action

The mechanism of action of 1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and pyrazole groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can be compared with similar compounds such as:

    1-(4-methoxy-3-methylbenzenesulfonyl)piperidine: Shares the sulfonyl and piperidine moieties but lacks the pyrazole ring, leading to different chemical properties and applications.

    1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole:

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse chemical reactivity and wide range of applications.

Biological Activity

The compound 1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine (CAS Number: 956252-35-0) is a sulfonamide derivative featuring a complex structure that includes a piperidine ring and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N3O5S2C_{17}H_{23}N_{3}O_{5}S_{2} with a molecular weight of 413.5 g/mol. The structure incorporates multiple functional groups that may contribute to its biological activity, including sulfonyl and methoxy groups.

PropertyValue
Molecular FormulaC17H23N3O5S2C_{17}H_{23}N_{3}O_{5}S_{2}
Molecular Weight413.5 g/mol
CAS Number956252-35-0

Antiviral Activity

Research has indicated that similar piperidine derivatives exhibit antiviral properties against various viruses, including HIV and HSV. For instance, compounds with structural similarities have been tested for their efficacy against HIV-1 and other viral pathogens, showing promising results in inhibiting viral replication in vitro .

In one study, derivatives of piperazine were evaluated for their antiviral activity, revealing moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . The mechanism of action is often linked to the inhibition of viral entry or replication, possibly through interaction with viral proteins or host cell receptors.

Antibacterial Activity

The antibacterial potential of this class of compounds has also been explored. Compounds structurally related to the target compound have demonstrated activity against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) studies have shown effective concentrations ranging from 2 μM to >100 μM for various derivatives .

Bacterial StrainMIC (μM)
Staphylococcus aureus2
Pseudomonas aeruginosa>100
Candida albicans>100
Aspergillus niger>100

Anticancer Activity

The anticancer properties of related piperidine derivatives have been documented in several studies. For example, compounds synthesized from piperidine frameworks have shown cytotoxic effects against various cancer cell lines. The cytotoxicity is often assessed using assays such as MTT or XTT to determine the half-maximal inhibitory concentration (IC50). Some derivatives have demonstrated IC50 values in the low micromolar range, indicating significant potential for further development as anticancer agents .

Case Studies

Several case studies highlight the biological activities associated with similar compounds:

  • Antiviral Efficacy : A study demonstrated that specific piperazine derivatives exhibited IC50 values against HIV-1 ranging from 50 to 100 μM. The structural modifications significantly influenced their antiviral potency .
  • Antibacterial Screening : In a comprehensive screening of new piperidine derivatives, several compounds were identified with potent activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .
  • Anticancer Activity : A series of studies reported that modifications in the piperidine structure enhanced cytotoxicity against breast and lung cancer cell lines, with some derivatives achieving IC50 values below 10 μM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound?

  • Methodology : Utilize a two-step sulfonation process:

React 3,5-dimethyl-1H-pyrazole with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the first sulfonyl intermediate.

Perform a second sulfonation on the pyrazole ring using 3-methylpiperidine sulfonyl chloride, ensuring anhydrous conditions and controlled temperature (0–5°C) to prevent side reactions .

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with ethyl acetate/hexane gradients.

Q. Which analytical techniques confirm structural integrity?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify sulfonyl group integration and piperidine ring conformation.
  • HPLC : Employ a mobile phase of methanol/buffer (65:35) with sodium 1-octanesulfonate (pH 4.6) for purity assessment .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+).

Q. What storage conditions preserve compound stability?

  • Methodology : Store as a lyophilized powder at room temperature in amber vials with desiccants (e.g., silica gel). Avoid prolonged exposure to humidity or light, as sulfonyl groups may hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How can thermal stability discrepancies across studies be resolved?

  • Methodology :

  • Controlled DSC Analysis : Perform differential scanning calorimetry (DSC) under nitrogen (heating rate: 10°C/min) to compare decomposition profiles.
  • Variable Atmospheres : Test stability in oxidative (air) vs. inert (N2_2) environments to identify degradation pathways .
  • Data Normalization : Account for differences in sample preparation (e.g., crystallinity, particle size) by standardizing pre-analysis protocols.

Q. What strategies optimize solubility for bioactivity assays?

  • Methodology :

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to enhance aqueous solubility without denaturing proteins.
  • pH Adjustment : Dissolve in sodium acetate buffer (pH 4.6) to stabilize sulfonyl groups while maintaining ionic strength .
  • Surfactants : Add 0.01% Tween-80 to prevent aggregation in cell-based assays.

Q. How to design experiments for metabolic pathway elucidation?

  • Methodology :

  • In Vitro Hepatic Models : Incubate with human liver microsomes (HLMs) and NADPH cofactors. Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
  • LC-MS/MS Profiling : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to detect phase I/II metabolites. Reference Pharmacopeial mobile phase protocols for reproducibility .

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